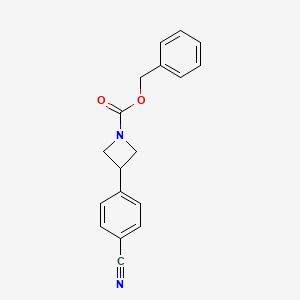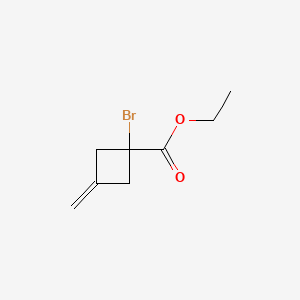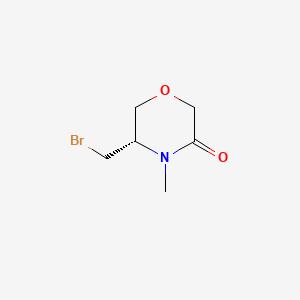
4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione (AMT) is an organic compound with a molecular structure composed of two sulfur atoms, two oxygen atoms, four nitrogen atoms, and three trifluoromethyl groups. It is a type of oxathiolane, a heterocyclic compound that is of interest in the fields of chemistry and biochemistry due to its unique properties and its potential applications.
科学研究应用
4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione has been studied for its potential applications in the fields of chemistry and biochemistry. It has been used as a catalyst in a variety of reactions, such as the synthesis of polymers, the synthesis of heterocyclic compounds, and the synthesis of other organic compounds. Additionally, it has been used as a reagent for the synthesis of peptides and other proteins.
作用机制
The mechanism of action of 4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione is not fully understood. However, it is believed that its trifluoromethyl groups interact with the sulfur atoms in the molecule, forming a strong bond that stabilizes the molecule and facilitates the reaction of the sulfur atoms with oxygen atoms. This reaction is believed to be responsible for the catalytic properties of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as choline acetyltransferase and acetylcholinesterase. Additionally, it has been shown to have an inhibitory effect on the activity of certain proteins, such as adenylate cyclase and phosphodiesterase.
Advantages and Limitations for Laboratory Experiments
The advantages of using this compound in laboratory experiments include its stability, its low toxicity, and its ability to catalyze a variety of reactions. Additionally, its trifluoromethyl groups are believed to facilitate the formation of strong bonds between sulfur atoms and oxygen atoms, which can be beneficial in certain types of reactions. The main limitation of using this compound in laboratory experiments is its relatively low yield, which can make it difficult to obtain the desired product in a reasonable amount of time.
未来方向
The potential future directions for 4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione research include the development of new synthesis methods, the investigation of its potential applications in the pharmaceutical and agrochemical industries, the development of new catalytic reactions, and the investigation of its potential therapeutic effects. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Finally, further research into the mechanism of action of this compound could lead to the development of more efficient and cost-effective catalysts.
合成方法
The synthesis of 4-amino-5-methyl-3-(trifluoromethyl)-5H-1,2lambda6-oxathiole-2,2-dione can be accomplished by a two-step process. The first step involves the reaction of 4-amino-5-methyl-3-trifluoromethyl-5H-1,2-oxathiolane with sulfur dioxide. This reaction generates a sulfonium intermediate, which is then reacted with a base such as sodium hydroxide to form the desired product. The reaction conditions must be carefully controlled in order to obtain a high yield of the desired product.
属性
IUPAC Name |
5-methyl-2,2-dioxo-3-(trifluoromethyl)-5H-oxathiol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO3S/c1-2-3(9)4(5(6,7)8)13(10,11)12-2/h2H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQVKDODDFMLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(S(=O)(=O)O1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoic acid](/img/structure/B6608577.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6608584.png)

![methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B6608600.png)
![7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6608603.png)

![6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608612.png)
![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608627.png)
![6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608634.png)


![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)
